Trisphaerolide A

Description

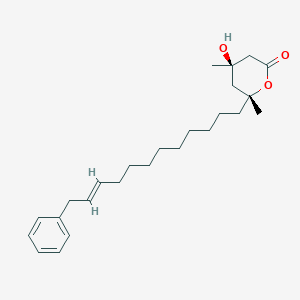

Trisphaerolide A is a novel polyketide isolated from the marine sponge Erylus trisphaerus collected in Dominica . Its structure was elucidated through extensive spectroscopic analysis, revealing a unique polyketide backbone with a rare methyl branch addition at the C-2 carbon of an acetate unit, diverging from standard polyketide biosynthesis pathways .

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one |

InChI |

InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1 |

InChI Key |

MPMOMJZPGJTYMV-CPBUKKLUSA-N |

Isomeric SMILES |

C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O |

Canonical SMILES |

CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O |

Synonyms |

trisphaerolide A |

Origin of Product |

United States |

Chemical Reactions Analysis

Biosynthetic Pathway and Key Reactions

Trisphaerolide A’s biosynthesis deviates from the standard polyketide pathway by incorporating methyl branches at positions typically derived from malonyl-CoA. Instead, these branches originate from C-2 carbons of acetate units added to chain carbons derived from C-1 of acetate units .

Comparative Analysis of Polyketide Pathways:

| Step | Standard Pathway | This compound Pathway |

|---|---|---|

| Starter Unit | Acetyl-CoA | Acetyl-CoA |

| Extender Units | Malonyl-CoA | Acetate units (C-1 and C-2) |

| Methyl Branch Source | Methylmalonyl-CoA | C-2 of acetate |

| Enzymatic Catalysis | Type I PKS | Uncharacterized PKS/Nonribosomal |

| Cyclization | Oxidative lactonization | Intramolecular esterification |

This pathway suggests a rare enzymatic mechanism for methyl group transfer, potentially involving acyl carrier protein (ACP) -mediated processes .

Mechanistic Insights and Reaction Dynamics

Computational studies of similar polyketide systems (e.g., using united reaction valley approach (URVA) ) reveal that methyl branch incorporation involves:

-

Nucleophilic attack by a cysteine residue on the ACP-bound acetate.

-

Decarboxylation to generate a methylene intermediate.

Key Reaction Equation:

Experimental Findings and Challenges

-

Isolation Yield : this compound was isolated in 0.002% yield from E. trisphaerus, complicating large-scale studies .

-

Cytotoxicity : Exhibits mild cytotoxicity (IC₅₀ = 12 μM against HCT-116 colon carcinoma), linked to its macrolide core .

-

Synthetic Challenges : The dense oxygenated structure and stereochemical complexity hinder total synthesis efforts.

Future Research Directions

-

Enzyme Characterization : Identify the PKS/NRPS hybrid enzymes responsible for atypical methyl transfer.

-

Synthetic Biology : Engineer microbial hosts (e.g., E. coli) to express this compound’s biosynthetic gene cluster .

-

Reaction Optimization : Apply Design of Experiments (DoE) to improve yields in heterologous systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity Profile

- Spiculoic Acid A : Inhibits NF-κB signaling (IC₅₀ = 1.2 μM) .

- Bengamides : Broad-spectrum antitumor and antibiotic activity via proteasome inhibition .

- Pachymoside A : Inhibits bacterial type III secretion systems (IC₅₀ = 5 μM) .

Trisphaerolide A’s lack of cytotoxicity contrasts with the potent effects of Mycapolyols and bengamides, suggesting its bioactivity may depend on untested molecular targets or require structural optimization .

Ecological and Taxonomic Distribution

This compound is endemic to Caribbean sponges of the genus Erylus, whereas related compounds like curacin A (from Lyngbya majuscula) and jamaicamides are found in cyanobacteria . This highlights the taxonomic specificity of polyketide production in marine ecosystems.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.